
4-(3-丁烯基)苯甲腈
描述
The compound 4-(3-Butenyl)benzonitrile is a chemical species that can be inferred to have a benzonitrile group attached to a butenyl chain. While the provided papers do not directly discuss 4-(3-Butenyl)benzonitrile, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-(3-Butenyl)benzonitrile's chemistry.
Synthesis Analysis
The synthesis of related benzonitrile derivatives is well-documented in the provided literature. For instance, the synthesis of complex nitrile-containing compounds is achieved through reactions involving lithiation followed by various other steps such as oxidation and elimination reactions . These methods could potentially be adapted for the synthesis of 4-(3-Butenyl)benzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is often studied using spectroscopic methods and theoretical calculations . For 4-(3-Butenyl)benzonitrile, one could expect that similar studies would reveal information about the electronic distribution, molecular geometry, and potential reactive sites within the molecule.
Chemical Reactions Analysis
Benzonitrile derivatives can undergo a variety of chemical reactions. The literature suggests that these compounds can react with amines, leading to color changes due to ion-pair formation . Additionally, intramolecular cyclization reactions are possible, which can lead to the formation of complex ring systems . These reactions could be relevant to 4-(3-Butenyl)benzonitrile if it were to be used as a precursor for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can vary widely. Some compounds exhibit liquid crystalline behavior and have been characterized by their mesogenic properties . Others have been studied for their optoelectronic properties, such as their ability to emit light . The specific properties of 4-(3-Butenyl)benzonitrile would need to be determined experimentally, but it is likely that it would share some characteristics with the compounds described in the papers.
科学研究应用
Benzonitrile is a versatile aromatic compound with a wide range of applications in various industries and scientific research . Here are some of its applications:
-
Chemical Industry
-
Pharmaceutical Industry
-
Scientific Research
-
Preparation and Synthesis
- The most common method of producing Benzonitrile is via the ammoxidation of benzene. This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides .
- An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction. This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .
-
Laboratory Uses
-
Pesticides and Dyes
-
Advanced Coating
-
Green Synthesis
- A novel green synthetic route for benzonitrile was proposed using ionic liquid as the recycling agent . The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus eliminating the use of metal salt catalysts . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
-
Spectroscopic Characterization
安全和危害
未来方向
The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
属性
IUPAC Name |
4-but-3-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIAOHACTUJSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471600 | |
| Record name | 4-(3-butenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-1-butene | |
CAS RN |
15451-33-9 | |
| Record name | 4-(3-butenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

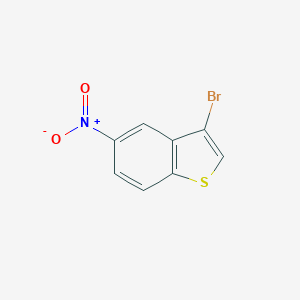

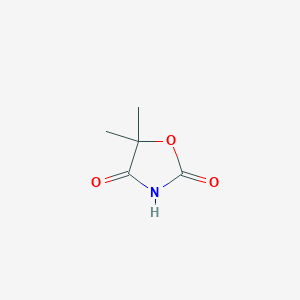
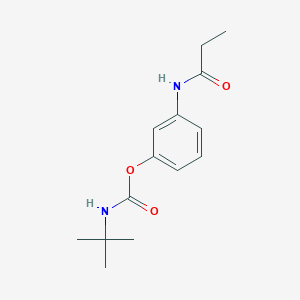
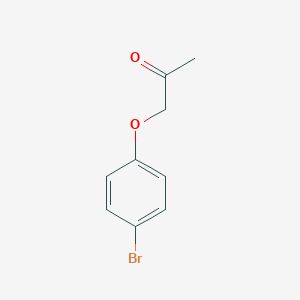
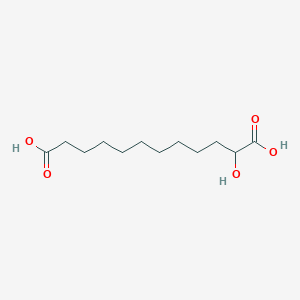
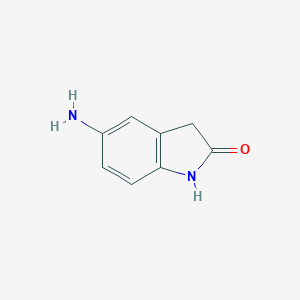
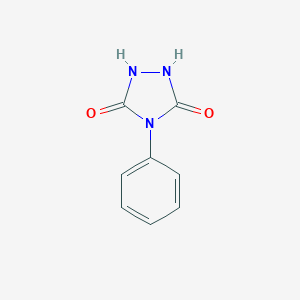


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
